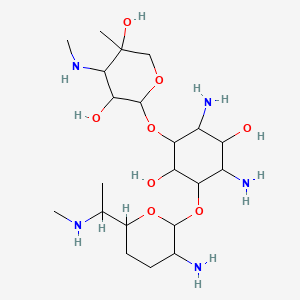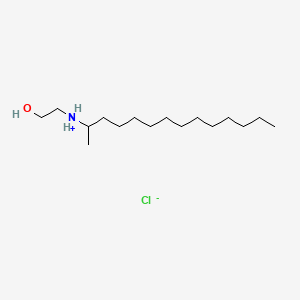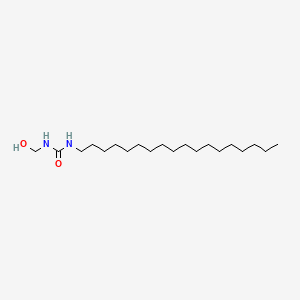
1-(Hydroxymethyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3-octadecylurea is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to an octadecyl chain and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-octadecylurea can be synthesized through a multi-step chemical reaction involving the reaction of octadecylamine with a hydroxymethyl-containing compound, followed by the introduction of a urea group. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-3-octadecylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-3-octadecylurea has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
1-(Hydroxymethyl)-3-octadecylurea can be compared with other similar compounds, such as 1-(hydroxymethyl)-3-hexadecylurea and 1-(hydroxymethyl)-3-dodecylurea. These compounds share the same functional groups but differ in the length of the alkyl chain. The longer alkyl chain in this compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with lipid membranes.
Comparison with Similar Compounds
1-(Hydroxymethyl)-3-hexadecylurea
1-(Hydroxymethyl)-3-dodecylurea
1-(Hydroxymethyl)-3-tetradecylurea
1-(Hydroxymethyl)-3-decylurea
Properties
CAS No. |
60696-24-4 |
|---|---|
Molecular Formula |
C20H42N2O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(24)22-19-23/h23H,2-19H2,1H3,(H2,21,22,24) |
InChI Key |
AZJVWYOHZJOLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


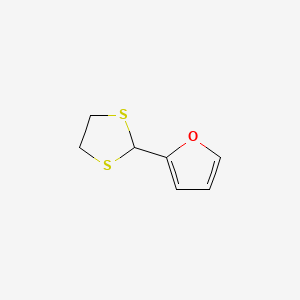
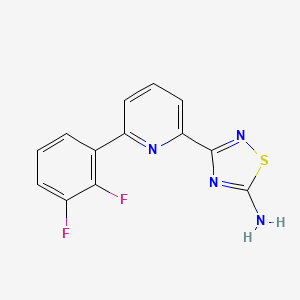
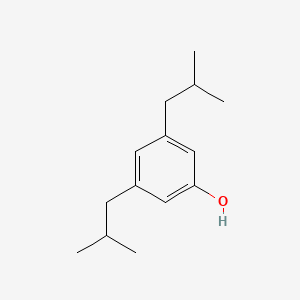
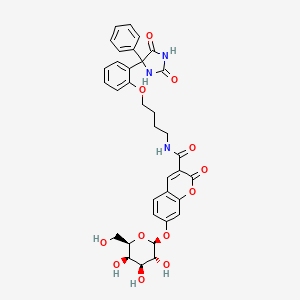


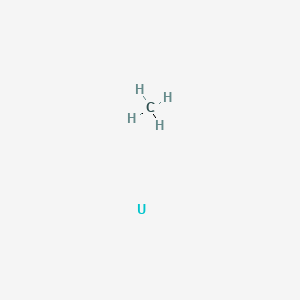
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
